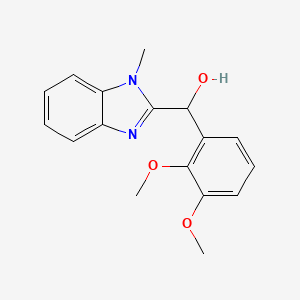

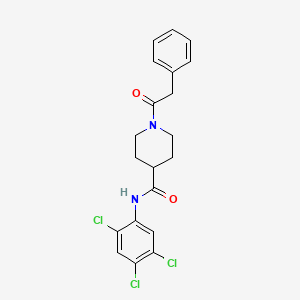

![molecular formula C17H18ClNO4S2 B4978517 3-[(4-chlorophenyl)sulfonyl]-2-(3,4-dimethoxyphenyl)-1,3-thiazolidine](/img/structure/B4978517.png)

3-[(4-chlorophenyl)sulfonyl]-2-(3,4-dimethoxyphenyl)-1,3-thiazolidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 3-[(4-chlorophenyl)sulfonyl]-2-(3,4-dimethoxyphenyl)-1,3-thiazolidine typically involves multi-step chemical reactions starting from basic aromatic or heteroaromatic compounds. For instance, derivatives of thiazolidine have been synthesized through the cyclization of thiols with chloroacetic acid or its derivatives, followed by the introduction of sulfonyl chloride groups and subsequent modification of the aromatic rings (Rostom, 2006).

Molecular Structure Analysis

The molecular structure of thiazolidine derivatives, including the one , often exhibits a planar configuration of the thiazolidine core, which can significantly influence its chemical reactivity and interaction with biological targets. X-ray crystallography and NMR spectroscopy are commonly employed to elucidate these structures, revealing details such as the conformation of the thiazolidine ring and the orientation of the sulfonyl and methoxy groups relative to this core (Khamidullina et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of 3-[(4-chlorophenyl)sulfonyl]-2-(3,4-dimethoxyphenyl)-1,3-thiazolidine is influenced by the presence of both electron-withdrawing (sulfonyl) and electron-donating (methoxy) groups. These functionalities can undergo various chemical reactions, including sulfonation, methylation, and cyclization, giving rise to a wide range of derivatives with potential biological activity or material properties. Such compounds have been explored for their antiviral, antimicrobial, and antitumor activities, demonstrating the versatility of the thiazolidine scaffold in drug discovery (Chen et al., 2010).

Physical Properties Analysis

The physical properties of thiazolidine derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in different fields. These properties are affected by the nature and position of the substituents on the thiazolidine ring. For example, the introduction of sulfonyl and methoxy groups can enhance the solubility of these compounds in organic solvents, which is beneficial for their use in medicinal chemistry and materials science (Betts et al., 1999).

Chemical Properties Analysis

The chemical properties of thiazolidine derivatives are significantly influenced by their structural features. The electron-withdrawing sulfonyl group and the electron-donating methoxy groups affect the compound's acidity, basicity, and nucleophilicity. These properties play a critical role in the compound's interaction with biological targets, influencing its potential therapeutic applications. Moreover, the stability of these compounds under physiological conditions is an essential factor for their development as drug candidates or functional materials (Nural et al., 2018).

Direcciones Futuras

Propiedades

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-2-(3,4-dimethoxyphenyl)-1,3-thiazolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO4S2/c1-22-15-8-3-12(11-16(15)23-2)17-19(9-10-24-17)25(20,21)14-6-4-13(18)5-7-14/h3-8,11,17H,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMQJNGSHEUCEJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2N(CCS2)S(=O)(=O)C3=CC=C(C=C3)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[methyl(propyl)amino]sulfonyl}-N-1,3,4-thiadiazol-2-ylbenzamide](/img/structure/B4978438.png)

![ethyl 4-(5-{[1-(3-chloro-4-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzoate](/img/structure/B4978447.png)

![tert-butyl (2-(benzyloxy)-1-{[(6-methyl-1,3-benzothiazol-2-yl)amino]carbonyl}propyl)carbamate](/img/structure/B4978451.png)

![ethyl 4-[6-(1-azepanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-1-piperazinecarboxylate](/img/structure/B4978485.png)

![methyl 1-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-4-piperidinecarboxylate](/img/structure/B4978510.png)

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-ethylphenyl)acetamide](/img/structure/B4978511.png)

![2-(4-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B4978524.png)